Welcome to the BenchChem Online Store!
molecular formula BF4- B081430 Tetrafluoroborate CAS No. 14874-70-5

Tetrafluoroborate

Cat. No. B081430
M. Wt: 86.81 g/mol
InChI Key: ODGCEQLVLXJUCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07745654B2

Procedure details

In a reactor were placed bis(1,5-cyclooctadiene)iridium tetrafluoroborate [Ir(cod)2]+BF4− (0.05 mmol), allyl acetate (20 mmol), and toluene (3 ml). The mixture was raised in temperature to 80° C. in a nitrogen atmosphere, triethylsilane (Et3SiH)(5 mmol) was added thereto over one hour, and a reaction was conducted at 80° C. for one hour. After the reaction, the reaction mixture was analyzed by gas chromatography to find that allyltriethylsilane was produced in a yield of 54% and tetraethylsilane was by-produced in a yield of 5%.
[Compound]
Name
bis(1,5-cyclooctadiene)iridium tetrafluoroborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.05 mmol
Type
reactant
Reaction Step Two
Quantity
20 mmol
Type
reactant
Reaction Step Three
Quantity
5 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
3 mL
Type
solvent
Reaction Step Six
Yield
5%

Identifiers

REACTION_CXSMILES
F[B-](F)(F)F.C(OCC=C)(=O)C.C([SiH](CC)CC)C.[CH2:20]([Si:23]([CH2:28][CH3:29])([CH2:26][CH3:27])[CH2:24][CH3:25])[CH:21]=C>C1(C)C=CC=CC=1>[CH2:20]([Si:23]([CH2:28][CH3:29])([CH2:26][CH3:27])[CH2:24][CH3:25])[CH3:21]

Inputs

Step One
Name
bis(1,5-cyclooctadiene)iridium tetrafluoroborate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.05 mmol
Type
reactant
Smiles
F[B-](F)(F)F
Step Three
Name
Quantity
20 mmol
Type
reactant
Smiles
C(C)(=O)OCC=C
Step Four
Name
Quantity
5 mmol
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)[Si](CC)(CC)CC
Step Six
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a reactor were placed
ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
a reaction was conducted at 80° C. for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
was produced in a yield of 54%

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)[Si](CC)(CC)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.